2-プロピル-1H-イミダゾール-4,5-ジカルボン酸

説明

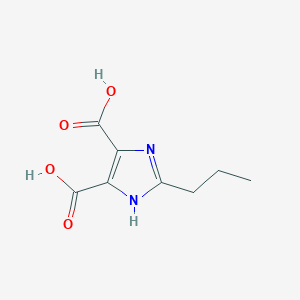

2-propyl-1H-imidazole-4,5-dicarboxylic Acid is a useful research compound. Its molecular formula is C8H10N2O4 and its molecular weight is 198.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-propyl-1H-imidazole-4,5-dicarboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-propyl-1H-imidazole-4,5-dicarboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医薬品:抗癌剤および抗炎症剤合成

2-プロピル-1H-イミダゾール-4,5-ジカルボン酸は、潜在的な抗癌活性および抗炎症活性を示すN-置換環状イミドの合成における中間体として役立ちます 。この化合物は、癌細胞を標的とするか、または炎症を軽減する新しい治療薬の探索において特に重要であり、創薬における重要な役割を果たしています。

材料科学:ナノポーラスシリカの改質

材料科学では、この化合物はナノポーラスシリカを改質するために使用され、官能基の負荷が向上した新しい吸着剤が作成されました。 この改質により、吸着剤の工業廃水からのPb(II)イオンの抽出能力が大幅に向上し、環境浄化の可能性を示しています 。

環境科学:産業廃水の処理

2-プロピル-1H-イミダゾール-4,5-ジカルボン酸を使用して製造された改質されたナノポーラスシリカは、産業廃水の処理において高い効率を示しています。 このアプリケーションは、人間の健康と環境の両方にとって危険な重金属の除去に特に重要です 。

分析化学:NMRおよびHPLCアプリケーション

分析化学では、2-プロピル-1H-イミダゾール-4,5-ジカルボン酸は、化学化合物の分析に核磁気共鳴(NMR)および高速液体クロマトグラフィー(HPLC)で使用されます。 その特性により、複雑な混合物中の物質の識別と定量化が容易になります 。

生化学:MRIコントラスト増強

生化学的には、この化合物は、磁気共鳴画像法(MRI)コントラスト増強に使用されるN-H化学交換飽和移動(CEST)特性についてスクリーニングされています。 この酸から誘導されたイミダゾール-4,5-ジカルボキサミドは、強力なコントラストを提供し、より正確で詳細な画像化を支援します 。

薬理学:カンナビノイド受容体アンタゴニスト開発

薬理学的には、2-プロピル-1H-イミダゾール-4,5-ジカルボン酸は、カンナビノイドCB2受容体のアンタゴニストとして作用するイミダゾールカルボキサミド誘導体の調製に使用されます。 これらの誘導体は、痛みや炎症などの状態の治療において潜在的な治療用途があります 。

生物活性

2-Propyl-1H-imidazole-4,5-dicarboxylic acid (H₃PDI) is an organic compound characterized by its imidazole ring and two carboxylic acid groups. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its potential biological activities and coordination chemistry properties. This article aims to consolidate research findings on the biological activity of H₃PDI, exploring its mechanisms, applications, and potential as a therapeutic agent.

2-Propyl-1H-imidazole-4,5-dicarboxylic acid has the molecular formula C₉H₁₁N₂O₄ and a molecular weight of 197.20 g/mol. Its structure includes:

- An imidazole ring that contributes to its biological interactions.

- Two carboxylic acid groups that can participate in hydrogen bonding and coordination with metal ions.

Antimicrobial Properties

Research indicates that H₃PDI exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics. The imidazole ring is known for its ability to interact with biological systems, which may contribute to this activity .

Enzyme Modulation

Preliminary studies suggest that H₃PDI might modulate specific enzymes or receptors in biological pathways. The exact mechanisms remain under investigation, but the compound's structure indicates potential interactions with enzyme active sites or receptor binding domains.

Coordination Chemistry

H₃PDI has been studied for its ability to form metal-organic complexes. These complexes can exhibit enhanced biological activities compared to their individual components. For example, coordination with metal ions such as copper can lead to compounds with unique properties that may be exploited for therapeutic purposes .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of H₃PDI against several pathogens. The results indicated a significant reduction in bacterial viability at concentrations as low as 100 µg/mL. The study highlighted the compound's potential as a lead candidate for antibiotic development.

Study 2: Coordination Complexes

In another investigation, H₃PDI was used to synthesize a copper(II) coordination polymer. This polymer demonstrated enhanced stability and biological activity compared to free H₃PDI. The study concluded that metal coordination could be a promising strategy for enhancing the therapeutic potential of imidazole derivatives .

Comparative Analysis

To better understand the unique properties of H₃PDI, a comparison with similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Methyl-1H-imidazole-4,5-dicarboxylic acid | C₈H₉N₂O₄ | Lacks propyl group; fewer carbon atoms |

| Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate | C₁₂H₁₈N₂O₄ | Contains ethyl groups instead of methyl |

| 2-Ethyl-1H-imidazole-4,5-dicarboxylic acid | C₉H₁₁N₂O₄ | Ethyl group instead of propyl; different steric effects |

The structural uniqueness of H₃PDI contributes to its distinct biological activities compared to these similar compounds.

Future Directions

Further research is necessary to elucidate the precise mechanisms through which H₃PDI exerts its biological effects. Studies focusing on:

- Mechanistic pathways : Understanding how H₃PDI interacts at the molecular level with enzymes and receptors.

- Safety profiles : Assessing toxicity and allergenicity associated with H₃PDI and its derivatives.

- Therapeutic applications : Exploring potential uses in drug formulations or as a scaffold for new drug discovery.

特性

IUPAC Name |

2-propyl-1H-imidazole-4,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c1-2-3-4-9-5(7(11)12)6(10-4)8(13)14/h2-3H2,1H3,(H,9,10)(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGPZYJSOTDBJMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20437036 | |

| Record name | 2-propyl-1H-imidazole-4,5-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58954-23-7 | |

| Record name | 2-Propyl-1H-imidazole-4,5-dicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58954-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-propyl-1H-imidazole-4,5-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-propyl-1H-imidazole-4,5-dicarboxylic acid a suitable ligand for constructing coordination polymers?

A: H3PrIDC possesses several attractive features for CP synthesis: * Multiple coordination sites: The molecule contains three carboxylic acid groups and an imidazole nitrogen, offering diverse coordination modes like monodentate, bidentate, and bridging. [, , ]* Flexibility: The propyl group introduces conformational flexibility, allowing the ligand to adopt various conformations to satisfy the coordination geometry of different metal ions. [, , ]* Potential for hydrogen bonding: The carboxylic acid and imidazole groups can participate in hydrogen bonding, influencing crystal packing and supramolecular assembly. []

Q2: What types of coordination polymer structures have been reported using H3PrIDC?

A: H3PrIDC has been used to synthesize a wide array of CP architectures:* 1D chains: [Zn(IPT)(PrIDC)(H2O)]n, where IPT is 5-(4-(1H-imidazol-1-yl)phenyl)-1H-tetrazolate. []* 2D layers: A copper(II) coordination polymer with a (4,4)-connected layer structure. [] * 3D frameworks: Examples include [Cd(H2pimda)(2)] with 1D channels and {[NdZn(H(2)pimda)(3)(Hpimda)(H2O)(2)]center dot H2O}(n). [, ]

Q3: How does the propyl substituent influence the structures of the resulting coordination polymers?

A: The propyl group plays a significant role in dictating the final structure of the CPs: * Steric effects: The bulky propyl group can influence the packing of the ligands and the overall dimensionality of the framework. []* Conformational flexibility: It enables the ligand to adjust its conformation to accommodate the coordination preferences of the metal ions. []* Intermolecular interactions: The propyl group can participate in weak van der Waals interactions, affecting crystal packing and potentially contributing to the formation of porous structures. []

Q4: What are the luminescence properties of H3PrIDC-based coordination polymers?

A: Several H3PrIDC-based CPs display interesting luminescent properties. For instance, [Cd(H(2)pimda)(2)] exhibits strong blue emissions at room temperature. [] The specific emission wavelengths and intensities depend on the incorporated metal ions and the overall structure of the CPs.

Q5: Have any magnetic properties been observed in H3PrIDC-based coordination polymers?

A: Yes, research on {[NdZn(H(2)pimda)(3)(Hpimda)(H2O)(2)]center dot H2O}(n) revealed weak antiferromagnetic coupling between the neighboring Nd(III) ions. []

Q6: Are there any studies on the thermal stability of coordination polymers containing H3PrIDC?

A: Yes, thermal analyses, such as thermogravimetric analysis (TGA), have been conducted on several H3PrIDC-based CPs. These studies provide valuable information about their thermal decomposition behavior and framework stability. [, , , ]

Q7: What are the potential applications of H3PrIDC-based coordination polymers?

A: The unique properties of H3PrIDC-based CPs make them promising candidates for various applications:* Luminescent materials: Their luminescence properties make them attractive for potential use in sensors, displays, and lighting applications. []* Gas storage and separation: The presence of channels and cavities in some H3PrIDC-based CPs suggests their potential for gas storage and separation applications. []* Catalysis: The metal centers within the CPs can act as catalytically active sites, while the framework can provide shape selectivity. []

Q8: Are there any reported methods for controlling the morphology of H3PrIDC-based coordination polymers?

A: Research has shown that by carefully adjusting reaction conditions, it's possible to influence the morphology of the resulting CPs. For instance, [Cd(H2pimda)(2)] has been synthesized with a unique microscopic single-crystal tube morphology. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。